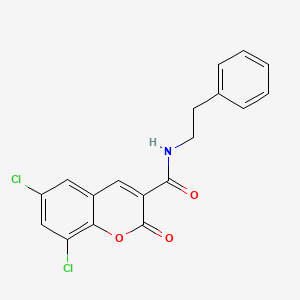![molecular formula C20H17N5OS B2519272 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 483984-37-8](/img/structure/B2519272.png)
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is a compound of significant interest in medicinal chemistry. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their potential as kinase inhibitors. These inhibitors are crucial in the treatment of various diseases, including cancer, due to their ability to interfere with specific signaling pathways involved in cell proliferation and survival .
Mechanism of Action
Target of Action
The primary targets of this compound are various kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
This compound, which contains a pyrazolo[3,4-d]pyrimidine scaffold, acts as a kinase inhibitor . It mimics the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This binding inhibits the kinase’s activity, preventing the transfer of phosphate groups to its substrates . The activity and selectivity of this compound can be directed to multiple oncogenic targets through focused chemical modification .
Biochemical Pathways
The inhibition of kinase activity by this compound affects various biochemical pathways. For instance, it can suppress the activation of NF-κB and IL-6 , both of which are involved in inflammatory responses and are often overactive in cancer . By inhibiting these pathways, the compound can potentially slow down or stop the growth of cancer cells .
Pharmacokinetics
Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been progressed to clinical trials , suggesting that they may have favorable ADME properties.
Result of Action
The result of this compound’s action is the inhibition of cell cycle progression and the induction of apoptosis in cancer cells . For example, it has been shown to significantly induce caspase-3 activation , a key player in the execution-phase of cell apoptosis. It also displayed tumoricidal effects in a lung adenocarcinoma in vivo xenograft nude mice model .
Biochemical Analysis
Biochemical Properties
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to inhibit specific kinases, such as the vascular endothelial growth factor receptor 2 (VEGFR-2), which is involved in angiogenesis . The inhibition of VEGFR-2 by this compound leads to the suppression of new blood vessel formation, a critical process in tumor growth and metastasis. Additionally, it interacts with other kinases involved in cell proliferation and survival, making it a potent anticancer agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and inhibiting nuclear factor kappa B (NF-κB) and interleukin-6 (IL-6) signaling pathways . These actions result in the suppression of cell proliferation and the induction of programmed cell death. Furthermore, it affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced tumor growth and enhanced sensitivity to other anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of kinases, thereby inhibiting their activity . This binding prevents the phosphorylation of downstream targets, disrupting critical signaling pathways involved in cell survival and proliferation. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to its potent anticancer activity.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound has shown stability and sustained activity in inhibiting kinase activity and inducing apoptosis in cancer cells . Long-term studies have demonstrated its ability to maintain its therapeutic effects without significant degradation, making it a promising candidate for further development . Prolonged exposure to this compound may lead to adaptive resistance in some cancer cell lines, necessitating combination therapies to enhance its efficacy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve maximum therapeutic benefit while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The metabolites are then excreted through the renal and biliary systems. This compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis . Understanding these metabolic pathways is crucial for predicting drug interactions and optimizing therapeutic regimens.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes and accumulate in target tissues, such as tumors, where it exerts its therapeutic effects . Additionally, its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with kinases and other signaling proteins . It can also translocate to the nucleus, where it modulates gene expression and other nuclear processes . Post-translational modifications, such as phosphorylation and ubiquitination, may influence its localization and stability within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide typically involves multiple stepsThe final step involves the acylation of the intermediate with o-tolyl acetamide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thio group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer due to its kinase inhibitory properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: A BTK inhibitor used in the treatment of B-cell cancers.
Capmatinib: A selective cMET inhibitor approved for resistant non-small cell lung cancer.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors
Uniqueness
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is unique due to its specific structural features, which allow it to interact with a distinct set of molecular targets. This specificity can lead to improved efficacy and reduced side effects compared to other similar compounds .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-14-7-5-6-10-17(14)24-18(26)12-27-20-16-11-23-25(19(16)21-13-22-20)15-8-3-2-4-9-15/h2-11,13H,12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOZTDZNRFTFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({[4-({7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)phenyl]methyl}sulfanyl)-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B2519195.png)
![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2519196.png)
![6-Acetyl-2-(3-(pentyloxy)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519198.png)
![2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2519199.png)
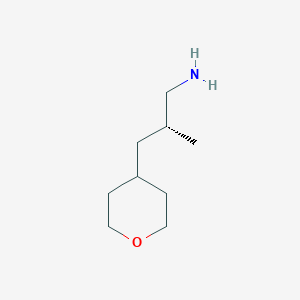

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2519204.png)
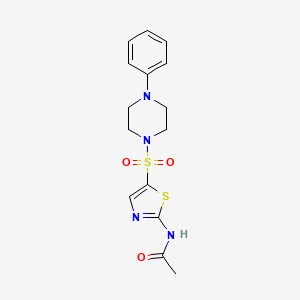
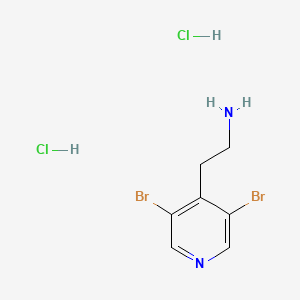
![2,6-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2519207.png)
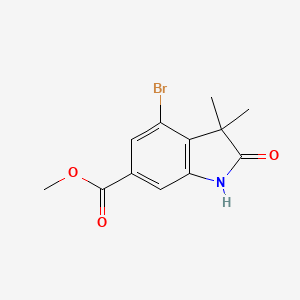
![N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclohexanecarboxamide](/img/structure/B2519210.png)
![N-[1-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide](/img/structure/B2519211.png)
